![molecular formula C11H10N2O4 B3076959 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid CAS No. 1042796-32-6](/img/structure/B3076959.png)

3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid

Overview

Description

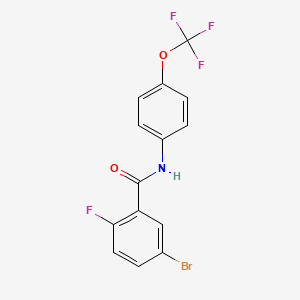

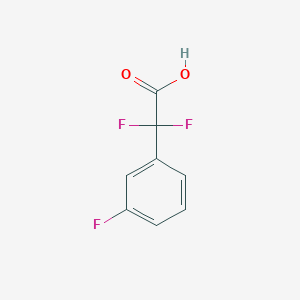

The compound “3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid” is a heterocyclic compound. It has an empirical formula of C10H8N2O3 and a molecular weight of 204.18 .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole ring attached to a benzoic acid group via a methoxy bridge . The 1,2,4-oxadiazole ring also carries a methyl group .Scientific Research Applications

Synthesis Methodology

A study developed an effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, employing thermal heterocyclization. This process involves the interaction of 3-(hydroxyimino)isoindolin-1-one with 1,1'-carbonyldiimidazole (CDI) and subsequent base-promoted cycle opening of the intermediate 3H,5H-[1,2,4]oxadiazolo[3,4-a]isoindole-3,5-dione. The method showcases the utility of 3-(hydroxyimino)isoindolin-1-ones as starting materials for preparing vic-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)aromatic acids and related compounds, highlighting a novel approach in the field of synthetic chemistry (Tkachuk et al., 2020).

Corrosion Inhibition

Research on 1,3,4-oxadiazole derivatives, including structures similar to 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid, has demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds form protective layers on metal surfaces, showcasing a mix of physisorption and chemisorption mechanisms. This finding indicates potential applications in industrial settings where corrosion resistance is crucial (Ammal et al., 2018).

Liquid Crystalline Properties

The synthesis and characterization of compounds containing the 1,2,4-oxadiazole moiety, including those structurally related to this compound, have been explored for their mesomorphic behaviors. Studies on such compounds reveal the influence of different terminal groups and the central oxadiazole ring on their liquid crystalline properties, indicating potential applications in advanced materials and display technologies (Ali & Tomi, 2018).

Solid-phase Synthesis

The solid-phase synthesis of 1,2,4-oxadiazoles, involving benzoic acids bound to the Wang linker on a polystyrene resin, highlights an efficient approach to creating compounds with the 1,2,4-oxadiazole ring. This methodology provides a basis for the rapid and scalable synthesis of derivatives, including those related to this compound, for various research and industrial applications (Sams & Lau, 1999).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its chemical reactivity, elucidation of its mechanism of action, and assessment of its physical and chemical properties. Additionally, given the wide range of biological activities exhibited by oxadiazoles, it would be interesting to explore the potential biological applications of this compound .

Mechanism of Action

Target of Action

Compounds containing the 1,3,4-oxadiazole unit have been reported to exhibit selective agonist properties against protein-tyrosine phosphatase 1b (ptp1b) and chemokine receptor type 4 (cxcr4) .

Mode of Action

It’s known that the 1,3,4-oxadiazole moiety can interact with specific amino acid residues via π–π interaction and hydrogen bonding .

Biochemical Pathways

Compounds containing the 1,3,4-oxadiazole unit are known to exhibit a wide range of biological activities .

Result of Action

Compounds containing the 1,3,4-oxadiazole unit have been reported to exhibit in vitro cytotoxic activity against tumor and non-tumor mammalian cell lines .

Biochemical Analysis

Biochemical Properties

1,2,4-oxadiazole derivatives, which are part of this compound’s structure, have been shown to exhibit a broad spectrum of biological activities . They have been used as an important pharmacophore to create novel drug molecules

Molecular Mechanism

1,2,4-oxadiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-7-12-10(17-13-7)6-16-9-4-2-3-8(5-9)11(14)15/h2-5H,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLUCKKOWGIGJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)COC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-Fluorophenyl)methyl]amino}benzamide](/img/structure/B3076906.png)

![2,6-Dimethoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3076909.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine](/img/structure/B3076917.png)

![2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3076921.png)

![(Propan-2-yl)[(quinolin-6-yl)methyl]amine](/img/structure/B3076948.png)

![(4-Aminobutyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B3076957.png)

![N-[(quinolin-6-yl)methyl]cyclopentanamine](/img/structure/B3076967.png)